molecular formula C19H21BO3 B1525739 3-Benzoylphenylboronic acid pinacol ester CAS No. 949022-45-1

3-Benzoylphenylboronic acid pinacol ester

Cat. No. B1525739
M. Wt: 308.2 g/mol
InChI Key: LAELVQOXYPYWJZ-UHFFFAOYSA-N
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Description

3-Benzoylphenylboronic acid pinacol ester is a type of boronic ester . Boronic esters are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The empirical formula of 3-Benzoylphenylboronic acid pinacol ester is C19H23BO3 . The molecular weight is 310.20 .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . Protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The melting point of 3-Benzoylphenylboronic acid pinacol ester is 58-62 °C . It should be stored at room temperature .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry .
  • Application Summary : This research focuses on the catalytic protodeboronation of pinacol boronic esters, including 3-Benzoylphenylboronic acid pinacol ester . The process involves a radical approach that allows for formal anti-Markovnikov alkene hydromethylation .
  • Methods of Application : The protodeboronation is achieved by oxidation of the corresponding methyl boron ate complexes with a stoichiometric amount of the catalyst .
  • Results or Outcomes : The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

ROS-Responsive Multifunctional Nanoparticles in the Treatment of Periodontitis

  • Scientific Field : Nanobiotechnology .
  • Application Summary : This study developed a reactive oxygen species (ROS)-responsive drug delivery system by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) .
  • Methods of Application : Curcumin (CUR) was encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs). The release results indicate that CUR can be rapidly released in a ROS environment to reach the concentration required for treatment .
  • Results or Outcomes : HA@CUR NPs not only retained the antimicrobial efficacy of CUR, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Preparation of Sulfinamide Derivatives

  • Scientific Field : Organic Chemistry .
  • Application Summary : Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry .
  • Application Summary : Phenylboronic acid pinacol ester can be used as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia Cat Pd (0) .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-11-15(13-16)17(21)14-9-6-5-7-10-14/h5-13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAELVQOXYPYWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725451
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoylphenylboronic acid pinacol ester

CAS RN

949022-45-1
Record name Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzoylphenylboronic acid pinacol ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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